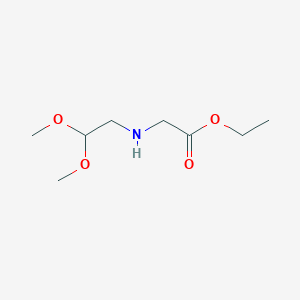![molecular formula C15H20F3N3O B2716632 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol CAS No. 2380059-33-4](/img/structure/B2716632.png)
1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine and pyrrolidine moiety
Preparation Methods
The synthesis of 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Piperidine Formation: The pyridine derivative is then reacted with a piperidine precursor under specific conditions to form the piperidine ring.
Pyrrolidine Addition: Finally, the pyrrolidine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one: This compound shares a similar pyridine and piperidine structure but lacks the pyrrolidine moiety, which may result in different biological activities and properties.
Trifluoromethyl-substituted pyridines: These compounds have the trifluoromethyl group attached to the pyridine ring but differ in the substituents on the ring, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the piperidine and pyrrolidine moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-7-3-11(4-8-20)21-9-5-12(22)10-21/h1-2,6,11-12,22H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWQSZKCKYZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-indol-4-yl)ethyl]dimethylamine](/img/structure/B2716551.png)

![4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2716555.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate](/img/structure/B2716562.png)
![N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2716563.png)


![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

